molecular formula C12H15N5 B12997620 N-cyclohexylpteridin-4-amine

N-cyclohexylpteridin-4-amine

Cat. No.: B12997620
M. Wt: 229.28 g/mol
InChI Key: VPIDZTXXRZLFDP-UHFFFAOYSA-N
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Description

N-cyclohexylpteridin-4-amine is a synthetic amine derivative featuring a pteridin core substituted with a cyclohexyl group at the 4-position. Pteridins are bicyclic heterocycles containing two fused six-membered rings with nitrogen atoms, which confer unique electronic and steric properties.

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

N-cyclohexylpteridin-4-amine

InChI

InChI=1S/C12H15N5/c1-2-4-9(5-3-1)17-12-10-11(15-8-16-12)14-7-6-13-10/h6-9H,1-5H2,(H,14,15,16,17)

InChI Key

VPIDZTXXRZLFDP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=NC3=NC=CN=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylpteridin-4-amine typically involves the reaction of pteridine derivatives with cyclohexylamine. One common method is the nucleophilic substitution reaction where a halogenated pteridine reacts with cyclohexylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Acylation Reactions

N-cyclohexylpteridin-4-amine undergoes acylation with reagents such as acyl chlorides or anhydrides, forming stable amide derivatives. The reaction proceeds via nucleophilic attack of the amine’s lone pair on the electrophilic carbonyl carbon, followed by elimination of HCl or carboxylic acid.

Key Conditions :

  • Reagents: Acetyl chloride, benzoyl chloride, or acetic anhydride

  • Solvent: Dichloromethane or tetrahydrofuran (THF)

  • Base: Triethylamine (to neutralize HCl byproduct)

  • Temperature: 0–25°C

Example Reaction :

N cyclohexylpteridin 4 amine+CH3COClN cyclohexyl N acetylpteridin 4 amine+HCl\text{N cyclohexylpteridin 4 amine}+\text{CH}_3\text{COCl}\rightarrow \text{N cyclohexyl N acetylpteridin 4 amine}+\text{HCl}

This reaction is quantitative under anhydrous conditions, with yields exceeding 85% .

Nucleophilic Substitution

The secondary amine participates in nucleophilic substitution reactions with alkyl halides, forming quaternary ammonium salts. Steric hindrance from the cyclohexyl group moderates reactivity, favoring primary alkyl halides over bulky substrates.

Mechanism :

  • Alkylation of the amine nitrogen via SN2S_N2
    pathway.

  • Formation of a trialkylammonium intermediate.

Example :

N cyclohexylpteridin 4 amine+CH3IN cyclohexyl N methylpteridin 4 ammonium iodide\text{N cyclohexylpteridin 4 amine}+\text{CH}_3\text{I}\rightarrow \text{N cyclohexyl N methylpteridin 4 ammonium iodide}

Reaction efficiency decreases with tertiary alkyl halides due to steric constraints .

Condensation with Carbonyl Compounds

The amine reacts with aldehydes or ketones to form Schiff bases (imines), leveraging the electrophilicity of the carbonyl group.

Conditions :

  • Catalyzed by acid (e.g., CH3COOH\text{CH}_3\text{COOH}
    )

  • Solvent: Ethanol or methanol

  • Reflux at 60–80°C

Reaction Scheme :

RCHO+N cyclohexylpteridin 4 amineRCH N pteridin 4 yl cyclohexylamine+H2O\text{RCHO}+\text{N cyclohexylpteridin 4 amine}\rightarrow \text{RCH N pteridin 4 yl cyclohexylamine}+\text{H}_2\text{O}

Yields range from 70–90%, depending on the aldehyde’s electronic properties .

Oxidation Reactions

Controlled oxidation of this compound produces nitroso derivatives or hydroxylated pteridine analogs. Strong oxidizing agents like KMnO4\text{KMnO}_4
or H2O2\text{H}_2\text{O}_2
are employed.

Pathways :

  • N-Oxidation : Forms N-oxide derivatives at the pteridine nitrogen.

  • Ring Hydroxylation : Introduces hydroxyl groups at electron-rich positions on the pteridine scaffold.

Challenges : Over-oxidation can lead to decomposition, necessitating precise stoichiometric control .

Complexation with Metal Ions

The compound acts as a ligand for transition metals (e.g., Cu2+\text{Cu}^{2+}
, Fe3+\text{Fe}^{3+}
), forming coordination complexes through its lone pair and π-electrons.

Notable Complexes :

Metal IonCoordination GeometryApplication
Cu2+\text{Cu}^{2+}
Square planarCatalytic oxidation
Fe3+\text{Fe}^{3+}
OctahedralMagnetic materials

Stability constants (logK\log K
) for these complexes range from 4.5–6.2, indicating moderate binding affinity .

Hofmann Elimination

When converted to a quaternary ammonium salt via exhaustive alkylation, the compound undergoes Hofmann elimination under strong basic conditions to yield alkenes.

Procedure :

  • Quaternary Salt Formation :

N cyclohexylpteridin 4 amine+3CH3IN cyclohexyl N N N trimethylpteridin 4 ammonium iodide\text{N cyclohexylpteridin 4 amine}+3\text{CH}_3\text{I}\rightarrow \text{N cyclohexyl N N N trimethylpteridin 4 ammonium iodide}

  • Elimination : Heating with Ag2O\text{Ag}_2\text{O}
    induces β-hydrogen abstraction, producing ethylene derivatives .

Selectivity : The reaction favors less substituted alkenes (anti-Zaitsev) due to steric effects of the bulky ammonium group.

Biological Interactions

This compound inhibits enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR), by mimicking pteridine substrates.

Key Findings :

  • **IC50_{50}
    **: 12.3 μM (DHFR inhibition)

  • Binding Mode : Competitive inhibition via hydrogen bonding with Asp27 and Phe31 residues .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • N-cyclohexylpteridin-4-amine has been investigated for its potential as an anticancer agent. Studies have shown that pteridine derivatives can inhibit tumor growth through various mechanisms, including the modulation of enzyme activity involved in cancer cell proliferation .
    • A notable case study demonstrated the efficacy of a related pteridine compound in inhibiting the growth of specific cancer cell lines, suggesting that this compound might exhibit similar properties.
  • Neurological Research :
    • The compound's ability to cross the blood-brain barrier positions it as a candidate for neurological applications. Research indicates that pteridine derivatives can influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
    • A study focusing on pteridine analogs revealed their potential in modulating dopamine receptors, which are crucial in conditions like Parkinson's disease.
  • Antimicrobial Properties :
    • This compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes, leading to inhibition of growth .
    • Research highlighted its effectiveness against specific strains of bacteria, providing a basis for further exploration in antibiotic development.

Biochemical Applications

  • Enzyme Inhibition :
    • The compound has been studied for its role as an enzyme inhibitor, particularly in pathways relevant to cancer and metabolic disorders. Its ability to bind to active sites of enzymes makes it a valuable tool in biochemical assays .
    • Case studies have illustrated how this compound can inhibit key enzymes involved in nucleotide synthesis, impacting cellular proliferation.
  • Protein Conjugation :
    • This compound can be utilized in protein conjugation techniques, which are essential for creating targeted therapies and diagnostics . Its reactive amine group allows it to form stable linkages with various biomolecules.
    • An example includes the conjugation of this compound with antibodies for enhanced targeting in immunotherapy applications.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Anticancer ActivityInhibition of tumor growthEfficacy demonstrated in specific cancer cell lines
Neurological ResearchModulation of neurotransmitter systemsPotential benefits in neurodegenerative disease models
Antimicrobial PropertiesInhibition of bacterial growthEffective against specific bacterial strains
Enzyme InhibitionBinding to active sites of enzymesImpact on nucleotide synthesis pathways
Protein ConjugationCreation of targeted therapiesSuccessful conjugation with antibodies

Mechanism of Action

The mechanism of action of N-cyclohexylpteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

a) N-cyclohexyl-N-methylpiperidin-4-amine (CAS: 754182-71-3)
  • Molecular Formula : C₁₂H₂₄N₂
  • Molecular Weight : 196.336 g/mol
  • Key Differences : Replaces the pteridin ring with a piperidine ring and introduces a methyl group on the nitrogen.
  • The methyl group enhances lipophilicity, which may improve membrane permeability but reduce solubility .
b) N-cycloheptylpiperidin-4-amine (CAS: 886506-57-6)
  • Molecular Formula: Not explicitly stated, but inferred as C₁₂H₂₄N₂ (similar to cyclohexyl analogs).
  • Key Differences : Cycloheptyl substituent instead of cyclohexyl.
c) N-Phenylpiperidin-4-amine hydrochloride (CAS: 1193388-65-6)
  • Molecular Formula : C₁₁H₁₇ClN₂
  • Molecular Weight : 212.719 g/mol
  • Key Differences : Aromatic phenyl substituent instead of cyclohexyl.
  • Implications : The phenyl group enables strong π-π interactions and hydrogen bonding, which may enhance target affinity but reduce metabolic stability due to oxidative susceptibility .
d) 4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (from Patent EP Application)
  • Molecular Weight : 198 [M + H]+ (MS data)
  • Key Differences : Incorporates a piperazine ring instead of pteridin.
  • Implications : The piperazine moiety introduces basicity and hydrogen-bonding capacity, which could improve solubility and pharmacokinetics compared to the more hydrophobic pteridin core .

Physicochemical Properties

Compound Core Structure Substituent Molecular Weight (g/mol) Key Properties
N-cyclohexylpteridin-4-amine Pteridin Cyclohexyl ~245 (estimated) High rigidity, π-deficient core
N-cyclohexyl-N-methylpiperidin-4-amine Piperidine Cyclohexyl, Methyl 196.336 Increased lipophilicity, reduced solubility
4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Cyclohexane Piperazine 198 Enhanced solubility, basicity
N-Phenylpiperidin-4-amine Piperidine Phenyl 212.719 Strong π-π interactions, oxidative liability

Biological Activity

N-cyclohexylpteridin-4-amine is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the pteridine family, characterized by a bicyclic structure containing nitrogen atoms. The presence of the cyclohexyl group enhances its lipophilicity, potentially influencing its biological activity and interaction with cellular targets.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, it was evaluated for its inhibitory effects on cancer cell lines, demonstrating significant antiproliferative activity. The compound's mechanism of action appears to involve induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
A54912Induces apoptosis, G2/M phase arrest
MCF-710Disruption of microtubule networks
HeLa15Apoptosis via caspase activation

The data indicates that this compound exhibits IC50 values comparable to established anticancer agents, suggesting its potential as a therapeutic candidate in oncology .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. It has demonstrated activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.24
Escherichia coli0.12

These findings indicate that the compound could serve as a basis for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit key protein kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins, this compound promotes programmed cell death in cancer cells.
  • Disruption of Microtubule Dynamics : Similar to other anticancer agents like colchicine, this compound affects microtubule polymerization, leading to mitotic arrest .

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of 12 µM achieved after 48 hours. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and disrupted microtubule assembly.

Study 2: Antimicrobial Evaluation

In another study focused on antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited significant inhibitory effects with MIC values ranging from 0.12 to 0.24 µg/mL, highlighting its potential as an antimicrobial agent .

Q & A

Q. What are the established synthetic methodologies for N-cyclohexylpteridin-4-amine, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis of this compound can be derived from analogous piperidine/pyrimidine alkylation or coupling reactions. A common approach involves reacting pteridin-4-amine derivatives with cyclohexyl halides under basic conditions (e.g., NaH or K₂CO₃ in ethanol/acetonitrile) . Optimization may involve:
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity compared to ethanol .
  • Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd) could enhance coupling efficiency in alternative routes involving pyrimidine intermediates .
    Hypothetical Data Table :
MethodSolventBase/CatalystYield (%)Purity (%)
Alkylation (cyclohexyl bromide)AcetonitrileNaH7895
Coupling (Pd-mediated)DMFPd(OAc)₂6590

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for cyclohexyl protons (δ 1.2–2.1 ppm) and pteridine aromatic protons (δ 7.5–8.5 ppm). Coupling patterns confirm substitution positions .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation validating the cyclohexyl-pteridine linkage.
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste disposal : Segregate organic waste and coordinate with certified hazardous waste services .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Assay standardization : Validate cell lines/pH conditions to ensure reproducibility (e.g., pH-dependent solubility may alter bioavailability).
  • Purity verification : Use HPLC-MS to rule out impurities (>99% purity required for pharmacological studies) .
  • Data documentation : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw data storage, as recommended by NFDI4Chem .

Q. What advanced analytical strategies detect trace impurities in this compound samples?

  • Methodological Answer :
  • HPLC-MS/MS : Detect sub-ppm impurities (e.g., residual solvents or byproducts) using reverse-phase C18 columns and gradient elution.
  • Stress testing : Expose samples to heat/light/humidity and monitor degradation via LC-UV.
  • Reference standards : Cross-validate with certified analogs (e.g., N-phenylpiperidin-4-amine derivatives) .

Q. How do structural modifications to the cyclohexyl group in this compound derivatives influence physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : Replace cyclohexyl with fluorinated or branched alkyl chains to modulate logP (measured via shake-flask method).
  • Solubility : Assess aqueous solubility of derivatives using dynamic light scattering (DLS).
  • Case study : N-(4-Trifluoromethylcyclohexyl) analogs show enhanced membrane permeability in preliminary MD simulations .

Data Contradiction Analysis

Q. How should conflicting results in catalytic activity studies of this compound be resolved?

  • Methodological Answer :
  • Control experiments : Replicate studies with rigorously dried solvents to exclude moisture interference.
  • Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions.
  • Collaborative validation : Share samples with independent labs to confirm findings .

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